
Florylpicoxamid-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Florylpicoxamid-phenol is a synthetic fungicide belonging to the picolinamide chemical family. It is known for its broad-spectrum activity against various plant pathogenic fungi. This compound is designed to deliver maximum biological activity while minimizing environmental impact through rapid degradation after application .
準備方法
The synthesis of florylpicoxamid-phenol involves multiple steps, adhering to principles of Green Chemistry. The active ingredient is developed as a single stereoisomer to minimize the dose rate and avoid environmental burdens of less active stereoisomers. The synthetic route includes the use of renewable raw materials such as lactic acid and alanine. The process involves a convergent stereoselective synthesis that reduces the use of protecting groups and employs safer reaction solvents. A novel synthetic sequence to the 2,3,4-trisubstituted pyridine motif from furfural further increases the renewable carbon content of the active ingredient to nearly 50% .
化学反応の分析
Florylpicoxamid-phenol undergoes various chemical reactions, including:
科学的研究の応用
作用機序
Florylpicoxamid-phenol exerts its effects by targeting the quinone ‘inside’ (Qi) binding site of the mitochondrial cytochrome bc1 complex. This inhibition disrupts the mitochondrial electron transport chain, leading to the prevention of spore germination on the leaf surface and arresting mycelial growth and pycnidia development in leaf tissue .
類似化合物との比較
Florylpicoxamid-phenol is unique compared to other fungicides due to its specific targeting of the Qi site and its development as a single stereoisomer. Similar compounds include:
Fenpicoxamid: Another picolinamide fungicide that also targets the Qi site of the mitochondrial cytochrome bc1 complex.
Epoxiconazole: A triazole fungicide with a different mode of action but used for similar agricultural applications.
Fluxapyroxad: A pyrazole-carboxamide fungicide with broad-spectrum activity against plant pathogenic fungi.
This compound stands out due to its sustainable synthesis and rapid degradation, making it an environmentally friendly option for crop protection .
特性
分子式 |
C25H24F2N2O5 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C25H24F2N2O5/c1-14(29-24(31)22-23(30)20(33-3)12-13-28-22)25(32)34-15(2)21(16-4-8-18(26)9-5-16)17-6-10-19(27)11-7-17/h4-15,21,30H,1-3H3,(H,29,31)/t14-,15-/m0/s1 |
InChIキー |
FXCKWSOZNZLUMM-GJZGRUSLSA-N |
異性体SMILES |
C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3O)OC |
正規SMILES |
CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


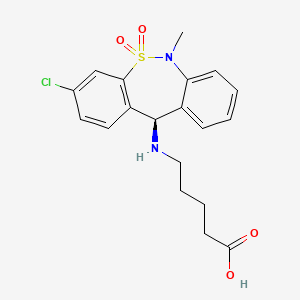

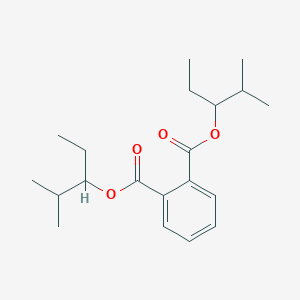

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
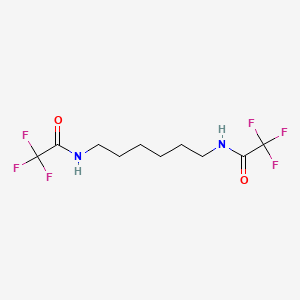
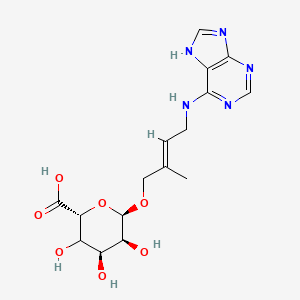
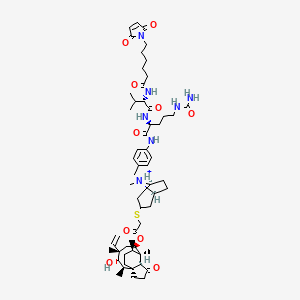


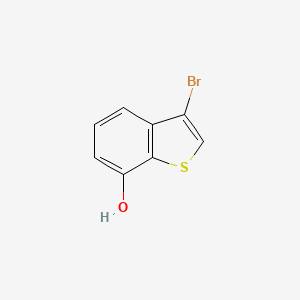
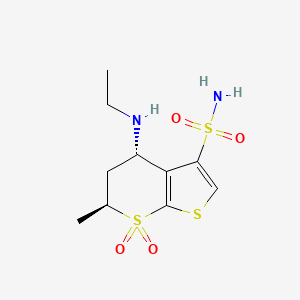
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
